molecular formula C11H10F2O3 B1596899 Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate CAS No. 252955-07-0

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Cat. No. B1596899
M. Wt: 228.19 g/mol
InChI Key: IEJMFJYBMANBQM-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C10H8F2O3 . It is a liquid-oil in physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .


Molecular Structure Analysis

The molecular weight of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is 214.17 . The InChI code is 1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is a liquid-oil in physical form . It has a flash point of 105/0.1mm .

Scientific Research Applications

Spectroscopic and Diffractometric Study of Polymorphism

A study characterized two polymorphic forms of a pharmaceutical compound related to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate using spectroscopic and diffractometric techniques. These polymorphs, exhibiting very similar spectra and diffraction patterns, posed challenges for analytical characterization, with differences noted in capillary powder X-ray diffraction patterns. Detailed solid-state nuclear magnetic resonance studies were conducted alongside infrared, Raman, UV-visible, and fluorescence spectroscopy to understand the subtle structural differences between the forms (Vogt et al., 2013).

Enhancement of Lithium-Ion Battery Performance

Research into Ethyl 3,3,3-trifluoropropanoate, a compound structurally similar to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, revealed its potential as an additive to improve the cycling performance of lithium-ion batteries at elevated temperatures. The addition of this compound to the electrolyte of LiMn2O4/Li cells resulted in increased capacity retention after numerous charge and discharge cycles, highlighting its effectiveness in inhibiting electrode erosion and reducing interfacial impedance (Huang et al., 2016).

Poly(3,4-ethylenedioxythiophene) Films and Molecular Engineering

Studies have demonstrated the significant conductivity enhancement of poly(3,4-ethylenedioxythiophene) (PEDOT) films through treatments with compounds similar to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. These treatments, utilizing germinal diols and amphiphilic fluoro compounds, facilitated phase segregation and conformational changes in PEDOT chains, resulting in conductivities exceeding 1000 S cm−1. This advancement has implications for the development of transparent electrodes in optoelectronic devices (Xia & Ouyang, 2012).

Acetylcholinesterase Inhibitor Analysis

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties and structural similarities to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, was the focus of a study developing a rapid and selective RP-HPLC bioanalytical method for its quantification. This method, validated according to USFDA guidelines, facilitated the molecule's stability assessment in human plasma and in vitro metabolite identification, highlighting its potential in drug development processes (Nemani et al., 2018).

Safety And Hazards

The safety information for Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate includes the following hazard statements: H315;H319;H335. The precautionary statements include P261;P271;P280 .

Future Directions

The use of biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). This could potentially be applied to the synthesis of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate .

properties

IUPAC Name

ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJMFJYBMANBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374282
Record name ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

CAS RN

252955-07-0
Record name ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252955-07-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,4-difluorobenzoic acid (10 g, 63.3 mmol) in tetrahydrofuran (300 ml) was added 1,1′-carbonylbis-1H-imidazole (11.3 g, 69.6 mmol) and the mixture was stirred at room temperature for 30 min. To the reaction solution was added monoethyl malonate magnesium salt (10 g, 34.8 mmol) and the mixture was stirred at room temperature for 2 hrs. To the reaction solution were added ethyl acetate (50 ml) and water (50 ml), and conc. hydrochloric acid was added until the aqueous layer showed acidic pH. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-(3,4-difluorophenyl)-3-oxopropionate (10.3 g, 77%) as a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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